2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol
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Overview
Description
2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol is a complex organic compound with a unique structure that includes a fluorophenyl group, a methylbenzenesulfonamido group, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-fluorophenylamine with 4-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-(4-fluorophenyl)ethan-1-amine
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a fluorophenyl and a sulfonamide group allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O4S/c1-15-3-9-19(10-4-15)27(25,26)22(17-7-5-16(20)6-8-17)14-18(24)13-21(2)11-12-23/h3-10,18,23-24H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSHBTLYAWKIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN(C)CCO)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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